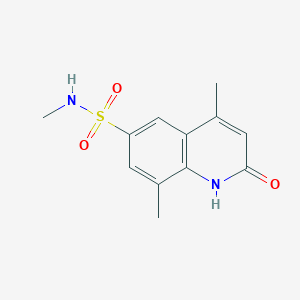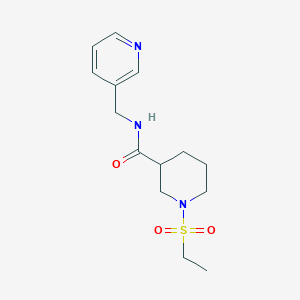![molecular formula C13H11N5O B4425775 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4425775.png)
1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Descripción general
Descripción
1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One method involves the use of microwave-mediated, catalyst-free synthesis, which is eco-friendly and efficient . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and temperatures ranging from 100°C to 150°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness: 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific triazolo[1,5-a]pyrimidine scaffold, which provides distinct binding properties and biological activities compared to other similar compounds .
Propiedades
IUPAC Name |
1-(7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-8-11(9(2)19)7-15-13-16-12(17-18(8)13)10-3-5-14-6-4-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXWTGDEBXIZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4425696.png)


![3-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE](/img/structure/B4425712.png)

![N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B4425727.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B4425766.png)

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4425777.png)
![N-(4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B4425783.png)
![2-[4-Chloro-2-[[(4-fluorophenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4425785.png)
![N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4425788.png)
